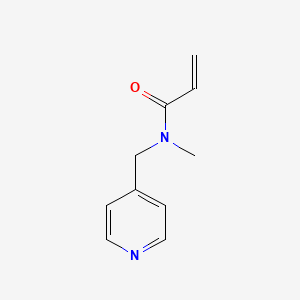
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research. PPA is a synthetic compound that belongs to the class of phenylpropenamides. It has been found to possess several biological activities that have made it an interesting compound for researchers to study.
Mechanism of Action
PPA exerts its biological effects through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the COX-2 enzyme, PPA reduces the production of prostaglandins, resulting in a reduction in inflammation and pain. PPA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
PPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to decrease the expression of adhesion molecules, such as ICAM-1 and VCAM-1. PPA has also been shown to decrease the expression of COX-2 and iNOS, which are involved in the inflammatory response. In addition, PPA has been found to have an effect on the central nervous system, reducing anxiety and depression-like behavior in animal models.
Advantages and Limitations for Lab Experiments
PPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound for use in animal studies. However, PPA has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, PPA has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
For the study of PPA include the potential use of PPA as a treatment for neurological disorders and the development of PPA derivatives with improved pharmacokinetic properties.
Synthesis Methods
PPA can be synthesized by the reaction of 2-bromo-1-phenylpropene with pyrrolidine in the presence of a base. The reaction results in the formation of PPA as a white solid with a melting point of 90-92°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
PPA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. PPA has also been shown to have an effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-11-7-3-4-8-12(11)15-9-5-6-10-15/h2-4,7-8H,1,5-6,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJOSSUBROOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)



